molecular formula C6H11NO3S B1618249 N-Acetyl-DL-homocysteine CAS No. 55585-92-7

N-Acetyl-DL-homocysteine

Cat. No.: B1618249
CAS No.: 55585-92-7
M. Wt: 177.22 g/mol
InChI Key: REYLLNRLWCBKCM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: N-Acetyl-DL-homocysteine can be synthesized from DL-homocystine through electrochemical methods. The process involves the electrolysis of an aqueous solution of DL-homocystine and a mineral acid in an electrolytic cell with separated catholyte and anolyte compartments. The catholyte consists of the DL-homocystine solution, while the anolyte can be any saline solution. The electrolysis is conducted at a current density between 10 mA/cm² and 2 A/cm² and a temperature range of 0 to 90°C. The resulting solution is then concentrated, dried, and acetylated to obtain this compound with high purity .

Industrial Production Methods: Industrial production of this compound follows similar electrochemical methods, ensuring high yield and purity. The process is scalable and cost-effective, making the compound readily available for various applications .

Chemical Reactions Analysis

Types of Reactions: N-Acetyl-DL-homocysteine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of N-Acetyl-DL-homocysteine involves its thiol and amino groups. The thiol group can undergo oxidation to form disulfides, which play a role in redox reactions and cellular signaling. The amino group can participate in protein modification reactions, such as N-homocysteinylation, which affects protein function and stability . These molecular interactions contribute to the compound’s antioxidant and mucolytic properties .

Properties

IUPAC Name

2-acetamido-4-sulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3S/c1-4(8)7-5(2-3-11)6(9)10/h5,11H,2-3H2,1H3,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REYLLNRLWCBKCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCS)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10970927
Record name N-(1-Hydroxyethylidene)homocysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10970927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55585-92-7
Record name N-Acetylhomocysteine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55585-92-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name DL-Homocysteine, N-acetyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055585927
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(1-Hydroxyethylidene)homocysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10970927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-acetyl-DL-homocysteine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.267
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: While the exact mechanism remains unclear, NAHT is proposed to act as a chelating agent, binding to methylmercury and facilitating its elimination from the body. This interaction potentially reduces methylmercury's inhibitory effects on various enzymes and mitigates its neurotoxic effects. [, , , ]

ANone: Research indicates that methylmercury inhibits several crucial enzymes, including acid phosphatase, alkaline phosphatase, adenosine triphosphatases (ATPases), arylsulfatases, and glycosidases. NAHT treatment has demonstrated varying degrees of success in restoring the activity of these enzymes in different tissues, suggesting a potential therapeutic benefit. [, , , , , , , ]

ANone: The molecular formula for N-Acetyl-DL-homocysteine is C7H13NO3S, and its molecular weight is 191.25 g/mol.

ANone: Unfortunately, the provided research papers do not delve into the spectroscopic characterization of NAHT.

ANone: The provided research focuses on NAHT's biological activity and does not elaborate on its material compatibility or stability under different conditions.

ANone: The provided research primarily focuses on the therapeutic potential of NAHT, particularly in the context of methylmercury toxicity. No catalytic properties or applications are discussed.

ANone: The provided research papers are primarily experimental and do not discuss computational studies, simulations, or QSAR models related to NAHT.

ANone: While direct comparisons with other thiol compounds are limited in these studies, one study found N-acetyl-DL-penicillamine to be more effective than NAHT in mobilizing mercury from tissues. This observation suggests that structural differences within the thiol compound class can impact efficacy, warranting further investigation into SAR. []

ANone: The provided research primarily focuses on the in vivo effects of NAHT and does not offer insights into its stability or formulation strategies.

ANone: Although not explicitly investigated, the research suggests that NAHT can cross the blood-brain barrier and reach various tissues, including the brain, spinal cord, liver, and kidneys, indicating its ability to access potential sites of methylmercury accumulation. [, , ]

ANone: Researchers primarily employed rodent models, specifically mice and rats, to investigate the therapeutic potential of NAHT in combating methylmercury-induced toxicity. [, , , , , , , , , , , ]

ANone: The provided research does not touch upon resistance mechanisms related to NAHT.

ANone: While NAHT demonstrated some therapeutic potential, one study found it to be toxic in monkeys. Additionally, combining NAHT with certain vitamins unexpectedly increased mercury levels in some tissues. These findings highlight the need for comprehensive safety assessments before considering therapeutic applications. [, ]

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